P2X3 Receptor Antagonist Activity: Human vs. Rat Potency and Comparison to A-317491
2-(3-Nitrophenyl)quinoxaline demonstrates measurable antagonist activity at the P2X3 receptor, a ligand-gated ion channel implicated in chronic pain and cough. In recombinant rat P2X3 expressed in Xenopus oocytes, the compound exhibited an EC50 of 80 nM [1]. However, against the human P2X3 receptor in a cell-based assay, its potency was significantly reduced, showing an IC50 of 4.68 µM [2]. This species-dependent potency contrasts sharply with the prototypical P2X3 antagonist A-317491, which displays high-affinity binding to both rat and human receptors with Ki values ranging from 22–92 nM and IC50 values around 220 nM [3]. The 58-fold reduction in potency against human P2X3 relative to rat P2X3 (from 80 nM to 4.68 µM) highlights a unique selectivity profile that may be exploited in translational studies requiring differential species activity, whereas A-317491 maintains nanomolar potency across species.
| Evidence Dimension | Antagonist potency at P2X3 receptor (human vs. rat) |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3 in Xenopus oocytes); IC50 = 4.68 µM (human P2X3 cell-based) |
| Comparator Or Baseline | A-317491: Ki = 22–92 nM (human and rat P2X3); IC50 = 220 nM (human P2X3) |
| Quantified Difference | Target compound is ~58-fold less potent against human P2X3 vs. rat P2X3; A-317491 maintains comparable nanomolar potency across species. |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes for EC50; human P2X3 in C6BU-1 cells for IC50. |
Why This Matters
This species-selectivity profile makes 2-(3-nitrophenyl)quinoxaline a valuable tool compound for dissecting rodent-specific P2X3 pharmacology or for use as a lower-potency control in human receptor screening cascades, where A-317491's high potency may mask subtle ligand-gating effects.
- [1] BindingDB. Entry for BDBM50118219. EC50: 80 nM for antagonist activity against recombinant rat P2X3 purinoceptor 3 expressed in Xenopus oocytes. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219&column=ki&startPg=0&Increment=50&submit=Search. View Source
- [2] BindingDB. Entry for BDBM50592275. IC50: 4.68E+3 nM for antagonist activity at human P2X3 receptor by cell-based assay. Retrieved from https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/. View Source
- [3] Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences, 99(26), 17179-17184. DOI: 10.1073/pnas.252537299. View Source
